molecular formula C17H16N4 B1267723 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane CAS No. 7147-66-2

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane

Cat. No.: B1267723
CAS No.: 7147-66-2
M. Wt: 276.34 g/mol
InChI Key: DKPRGKDYGLKMLF-UHFFFAOYSA-N
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Description

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound this compound is characterized by the presence of two benzimidazole units connected by a propane linker

Biochemical Analysis

Biochemical Properties

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with enzymes such as topoisomerases, which are involved in DNA replication and repair, and can inhibit their activity, leading to potential anticancer effects . Additionally, this compound can form complexes with metal ions, enhancing its biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been tested on cell lines such as HepG2 (liver cancer cells), DLD-1 (colon cancer cells), and MDA-MB-231 (breast cancer cells), where it demonstrated high cytotoxic activities . It influences cell function by inducing apoptosis, disrupting cell signaling pathways, and altering gene expression . The compound’s ability to interfere with DNA replication and repair mechanisms further contributes to its cytotoxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit the activity of enzymes involved in DNA replication and repair . This binding can lead to the formation of DNA adducts, which interfere with the normal function of the DNA. Additionally, the compound can inhibit the activity of topoisomerases, enzymes that play a crucial role in maintaining DNA topology . These interactions result in the disruption of cellular processes and ultimately lead to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions can lead to changes in cellular metabolism, influencing the overall physiological state of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is critical for its ability to modulate gene expression and disrupt cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane typically involves the condensation of o-phenylenediamine with a suitable dicarboxylic acid or its derivative. One common method is the reaction of o-phenylenediamine with glutaric acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate diimide, which cyclizes to form the benzimidazole rings.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane can undergo various chemical reactions, including:

    Oxidation: The benzimidazole rings can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of benzimidazole.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.

Scientific Research Applications

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for drug development.

    Medicine: It has potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and metal-organic frameworks.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane: Similar structure with an ethane linker instead of propane.

    1,4-Bis(1H-benzo[d]imidazol-2-yl)butane: Similar structure with a butane linker.

    1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: Contains three benzimidazole units attached to a benzene ring.

Uniqueness

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane is unique due to its specific linker length, which affects its spatial configuration and interaction with other molecules. This uniqueness can influence its binding affinity, reactivity, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)propyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-2-7-13-12(6-1)18-16(19-13)10-5-11-17-20-14-8-3-4-9-15(14)21-17/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPRGKDYGLKMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287675
Record name 2,2'-(Propane-1,3-diyl)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7147-66-2
Record name 7147-66-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Propane-1,3-diyl)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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